Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate
Description
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is a structurally complex compound featuring a hydroxyimino group, a tertiary amine, and an ester moiety. Compounds with similar frameworks are often employed in peptide coupling, heterocyclic synthesis, and as intermediates for bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILDKIVQAROHZ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(C)(C)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate typically involves the reaction of glycine ethyl ester with an appropriate oxime derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted glycinate derivatives.
Scientific Research Applications
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
OxymaPure (Ethyl 2-Cyano-2-(Hydroxyimino)acetate)
Structural Differences: OxymaPure replaces the 2-methylpropan-2-ylamino group with a cyano substituent adjacent to the hydroxyimino moiety. Reactivity and Applications: OxymaPure is a superior coupling additive in carbodiimide (DIC)-mediated peptide synthesis, outperforming HOBt/DIC in yield and purity. Its cyano group stabilizes active intermediates, reducing racemization and side reactions.
Ethyl (2Z)-(2-Amino-1,3-thiazol-4-yl)(Hydroxyimino)acetate
Structural Differences: A thiazole ring replaces the 2-methylpropan-2-ylamino group, introducing heterocyclic aromaticity. Bioactivity: Thiazole-containing analogs exhibit antimicrobial and anti-inflammatory properties. The target compound lacks this heterocycle, likely reducing its direct bioactivity but retaining utility as a synthetic precursor. The hydroxyimino group in both compounds may contribute to metal chelation or radical scavenging .
Ethyl 2-(Hydroxyimino)-2-(4-Phenylpiperazino)acetate
Structural Differences: A 4-phenylpiperazino group replaces the tertiary amine, introducing a basic nitrogen and aromaticity. Physicochemical Properties: The piperazine ring enhances solubility in polar solvents and may improve blood-brain barrier penetration. The target compound’s bulky 2-methylpropan-2-yl group could reduce solubility but increase stability against enzymatic degradation .
3-(1-(Hydroxyimino)ethyl)-2H-chromen-2-one
Structural Differences : A coumarin backbone replaces the ethyl acetate chain, integrating a fused benzene-pyrone system.
Applications : Used in synthesizing anti-inflammatory oxime esters. The target compound’s aliphatic structure lacks the conjugated π-system of coumarin, limiting its optical properties but offering flexibility in nucleophilic reactions .
| Property | Ethyl 2-((1-(Hydroxyimino)-...) | 3-(1-(Hydroxyimino)ethyl)-coumarin |
|---|---|---|
| Conjugation | None | Extensive (coumarin core) |
| Bioactivity | Unreported | Anti-inflammatory, antioxidant |
| Synthesis | Amine-ester coupling | Knoevenagel condensation |
| Reference | - |
Biological Activity
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate, also known by its IUPAC name, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C₈H₁₅N₂O₃
- Molecular Weight : 188.22 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 6
The compound features a hydroxyimino group, which is significant for its biological interactions and reactivity in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxime functional group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction suggests a mechanism where the compound may act as an inhibitor or activator for various biochemical pathways.
Proteomics Research
One of the significant applications of this compound is in proteomics research, where it is utilized to study protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool in understanding cellular processes and disease mechanisms.
Therapeutic Potential
Emerging studies suggest that this compound may have therapeutic applications due to its interaction with biological molecules. It has been investigated for potential roles in drug development, particularly in targeting specific diseases where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide | Structure | Reactivator of acetylcholinesterase |
| Other oxime derivatives | Varies | Comparable reactivity; used in similar applications |
This compound stands out due to its specific structure that allows for versatile interactions with biological molecules, enhancing its applicability across various scientific fields.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in modulating enzyme activity. For instance:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting potential for therapeutic intervention in metabolic disorders.
- Proteomic Analysis : In another study, the compound was used as a probe to investigate protein modifications under stress conditions, revealing insights into cellular responses and adaptations.
- Synthetic Applications : The compound has been employed as a reagent in organic synthesis, showcasing its utility beyond biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
